3-AMINOPYRIDINE-D6
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Overview
Description
3-Aminopyridine-D6 is a deuterated form of 3-aminopyridine, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The presence of deuterium atoms makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
Target of Action
3-Aminopyridine-D6, like other aminopyridines, primarily targets potassium channels . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the membrane during action potentials. By inhibiting these channels, aminopyridines can affect the nerve action potential .
Mode of Action
This compound inhibits potassium channels, which results in a widening of the nerve action potential . This can reverse conduction block in experimentally demyelinated axons . The compound acts similarly on synaptic potassium channels .
Pharmacokinetics
Aminopyridines in general have been found to have a small but significant beneficial effect on disability . At higher doses, they may precipitate an encephalopathy or seizures .
Result of Action
The inhibition of potassium channels by this compound can reverse conduction block in demyelinated axons, potentially improving function in patients with conditions like multiple sclerosis . The compound’s use can be complicated by the development of seizures and insomnia .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminopyridine-D6 can be synthesized through various methods. One common approach involves the deuteration of 3-aminopyridine using deuterium gas or deuterated reagents. The process typically involves the following steps:
Deuteration of Nicotinamide: Nicotinamide is heated with sodium hypobromite, which is generated in situ by the reaction of sodium hydroxide and bromine at elevated temperatures.
Reduction: The resulting intermediate is then reduced using deuterated reducing agents to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale deuteration processes using specialized equipment to ensure high yield and purity. The use of deuterated solvents and catalysts can enhance the efficiency of the deuteration process.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyridine-D6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can participate in substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, amines, and other nitrogen-containing heterocycles.
Scientific Research Applications
3-Aminopyridine-D6 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reference compound in NMR spectroscopy.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Research involving this compound includes the development of pharmaceuticals and the study of metabolic pathways.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine: Similar structure but with the amino group at the second position.
4-Aminopyridine: Amino group at the fourth position, used in the treatment of neurological disorders.
3,4-Diaminopyridine: Contains two amino groups, used in the treatment of Lambert-Eaton myasthenic syndrome.
Uniqueness
3-Aminopyridine-D6 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in studies requiring precise analytical techniques and in applications where stability is crucial.
Properties
CAS No. |
1219805-61-4 |
---|---|
Molecular Formula |
C5D6N2 |
Molecular Weight |
100.15 |
Synonyms |
3-AMINOPYRIDINE-D6 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.